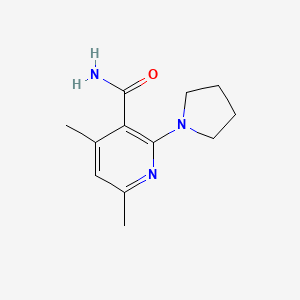

4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8-7-9(2)14-12(10(8)11(13)16)15-5-3-4-6-15/h7H,3-6H2,1-2H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHSBINCDWHKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)N2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyridine and pyrrolidine.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.

Final Assembly: The final compound is obtained by combining the pyridine ring with the pyrrolidine and carboxamide groups under suitable reaction conditions, such as heating and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of pyridine compounds, including 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide, exhibit potential antidepressant effects. A study demonstrated that modifications to the pyridine structure can enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants .

Neurological Research

This compound has been investigated for its neuroprotective properties. In vitro studies show that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. It was found to inhibit pro-inflammatory cytokines, indicating its possible use in treating inflammatory disorders .

Study 1: Antidepressant Effects

In a controlled study involving animal models, researchers administered varying doses of this compound. Results indicated a significant decrease in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain .

Study 2: Neuroprotection

A recent study assessed the neuroprotective effects of this compound on SH-SY5Y neuronal cells subjected to oxidative stress. The results showed a marked reduction in cell death and an increase in cell viability when treated with the compound, suggesting its potential for further development as a neuroprotective agent .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Researchers are also exploring various derivatives to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide

Key Differences :

- Functional Group : The carbothioamide group (-C(S)NH₂) replaces the carboxamide (-C(O)NH₂), introducing sulfur instead of oxygen.

- Reduced stability due to sulfur’s susceptibility to oxidation or hydrolysis .

- Commercial Status : Discontinued (), possibly due to synthesis challenges or instability.

| Property | Carbothioamide | Carboxamide (Inferred) |

|---|---|---|

| Functional Group | -C(S)NH₂ | -C(O)NH₂ |

| Solubility | Lower polarity | Higher polarity |

| Stability | Likely lower | Likely higher |

(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine

Key Differences :

- Functional Group : A methanamine (-CH₂NH₂) replaces the carboxamide, converting the molecule into a primary amine.

- Properties: Increased basicity (pKa ~10–11 for aliphatic amines) and hydrogen-bond-donor capacity. Molecular weight: 205.3 g/mol; purity: 98% (). Likely lower solubility in polar solvents compared to carboxamides due to reduced hydrogen-bonding capacity .

| Property | Methanamine | Carboxamide (Inferred) |

|---|---|---|

| Functional Group | -CH₂NH₂ | -C(O)NH₂ |

| Molecular Weight | 205.3 g/mol | ~220–230 g/mol (estimated) |

| Solubility (Polar Solvents) | Moderate | High |

Note: Discrepancies in CAS numbers (1193387-80-2 vs. 1341915-79-4) are noted between sources, possibly due to registration errors .

2-Ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide

Key Differences :

- Substituents : Ethoxy and 4-fluorophenyl groups replace pyrrolidine and methyl groups.

- Properties :

| Property | Ethoxy-Fluorophenyl Analogue | Target Compound |

|---|---|---|

| Key Substituents | Ethoxy, 4-fluorophenyl | Pyrrolidine, methyl groups |

| Lipophilicity (logP) | Higher | Moderate |

| Target Binding | Enhanced π-π interactions | Flexible pyrrolidine interactions |

Morpholino and Pyrimidinyl Derivatives

Key Differences :

- Heterocycles : Morpholine (oxygen-containing) or pyrimidine (aromatic nitrogen) replaces pyrrolidine.

- Properties: Morpholine improves solubility; pyrimidine enables aromatic interactions.

Biological Activity

4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide, with the CAS number 878955-64-7, is a heterocyclic compound characterized by a pyridine ring substituted with dimethyl groups at positions 4 and 6, a pyrrolidine ring at position 2, and a carboxamide group at position 3. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

The compound exhibits significant biological activity through its interaction with various enzymes and proteins, particularly in modulating cell signaling pathways. Notably, it influences the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. The pyrrolidine ring enhances the compound's ability to explore pharmacophore space effectively, making it a versatile scaffold in drug discovery .

Cellular Effects

Research indicates that this compound can affect cellular processes such as:

- Cell Signaling: Modulates pathways involved in growth and survival.

- Gene Expression: Alters transcriptional activity of various genes.

- Cellular Metabolism: Influences metabolic pathways critical for cell function.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, pyrrolidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range significantly, indicating varying degrees of effectiveness against different pathogens .

Case Studies and Research Findings

-

Antibacterial Activity:

- In vitro evaluations have highlighted the compound's potential as an antibacterial agent. For example, certain pyrrolidine derivatives showed MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

- A study on pyrrole derivatives indicated that modifications could enhance antibacterial potency, suggesting that structural variations in compounds like this compound may lead to improved efficacy against resistant strains .

- Anticancer Properties:

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Heterocyclic | Antibacterial, Anticancer | Varies |

| 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | Heterocyclic | Antibacterial | 3.12 - 12.5 |

| 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxylic acid | Heterocyclic | Antibacterial | Varies |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving pyridine core functionalization. Key steps include:

- Condensation : Reacting 4,6-dimethylpyridine-3-carboxylic acid derivatives with pyrrolidine under coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Use recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

- Purity Validation : Monitor reactions via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity with HPLC (>98%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups at δ ~2.3 ppm for CH₃; pyrrolidine protons at δ ~1.8–3.2 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₃H₁₉N₃O: 234.1601) to verify molecular composition .

- IR : Detect carboxamide C=O stretching (~1650 cm⁻¹) and pyrrolidine N-H bending (~1550 cm⁻¹) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Protocol : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, as hygroscopic degradation can occur. Stability tests suggest <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Approach :

- Substituent Modification : Replace pyrrolidine with morpholine or piperidine to assess steric/electronic effects on bioactivity .

- Functional Group Addition : Introduce sulfonyl or halogen groups to the pyridine ring to enhance target binding (e.g., using chlorination or Suzuki-Miyaura coupling) .

- Biological Testing : Screen derivatives against enzyme assays (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What mechanistic insights exist for reactions involving this compound’s pyrrolidine moiety?

- Key Findings :

- Ring Opening : Under acidic conditions (HCl/EtOH), the pyrrolidine ring may undergo cleavage, forming secondary amines detectable via LC-MS .

- Nucleophilic Substitution : The pyrrolidine nitrogen participates in SN2 reactions with alkyl halides, enabling side-chain diversification (e.g., methyl iodide at 60°C in THF) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Resolution Strategies :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C vs. 40°C .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing pyridine C-2 vs. C-4 signals) .

- Cross-Validation : Compare experimental HRMS with computational predictions (e.g., PubChem data ) to confirm molecular formulas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.